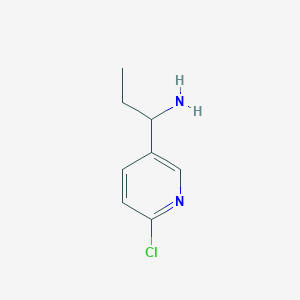

1-(6-Chloropyridin-3-yl)propan-1-amine

Description

Significance of Substituted Pyridine (B92270) Amine Scaffolds in Organic Chemistry Research

The pyridine ring is a fundamental heterocyclic scaffold that is present in a multitude of significant natural products, including vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, pyridine derivatives are of paramount importance, forming the core of over 7,000 existing drug molecules. nih.gov The inclusion of an amine substituent on a pyridine ring to form a pyridine amine scaffold further enhances the molecular diversity and potential for biological activity.

Substituted pyridine amine scaffolds are considered "privileged structures" in drug discovery. This is due to their ability to interact with a wide range of biological targets with high potency and selectivity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor, facilitating strong interactions with proteins and enzymes. semanticscholar.org

The versatility of the pyridine amine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These scaffolds are integral to the development of drugs for a variety of diseases. researchgate.net For instance, they are found in antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netresearchgate.net The development of chiral pyridine derivatives is also a significant area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. chim.it

Overview of Existing Literature and Knowledge Gaps for the Compound

A thorough review of the existing scientific literature reveals a significant knowledge gap concerning the specific compound 1-(6-Chloropyridin-3-yl)propan-1-amine. While there is extensive research on the broader class of substituted pyridine amines, this particular molecule appears to be largely uncharacterized in publicly available academic journals and chemical databases.

The synthesis of similar chiral pyridine carboxamides and other pyridine derivatives has been reported, highlighting various synthetic routes available for this class of compounds. nih.gov Catalytic asymmetric synthesis is a common method for producing chiral pyridine derivatives, though it can be challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate the catalyst. chim.it

While data for closely related compounds is available, specific experimental data for this compound is not readily found. For context, the properties of a related, but different, compound, 3-(6-chloropyridin-3-yl)propan-1-amine, are listed in chemical databases.

| Property | Value for 3-(6-chloropyridin-3-yl)propan-1-amine |

|---|---|

| CAS Number | 1000543-63-4 |

| Molecular Formula | C8H11ClN2 |

| IUPAC Name | 3-(6-chloro-3-pyridinyl)-1-propanamine |

The lack of specific research on this compound presents a clear opportunity for future investigation. Key areas for research would include:

Synthesis and Characterization: The development of an efficient and stereoselective synthesis for this compound would be the first critical step. Following synthesis, a full characterization of its chemical and physical properties would be necessary.

Biological Screening: Given the broad biological activities of substituted pyridine amines, this compound would be a prime candidate for screening in a variety of biological assays to determine any potential therapeutic applications. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, further research could involve the synthesis of analogues to establish a structure-activity relationship, which could guide the development of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-8(9)11-5-6/h3-5,7H,2,10H2,1H3 |

InChI Key |

DZSJJOYTFQQMIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Chloropyridin 3 Yl Propan 1 Amine

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing 1-(6-chloropyridin-3-yl)propan-1-amine often prioritize yield and efficiency through well-documented reaction pathways.

Reductive Amination Strategies

Reductive amination is a cornerstone method for amine synthesis, providing a direct route from a carbonyl compound to an amine. masterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced to the final amine product. youtube.com For the synthesis of this compound, the precursor ketone, 1-(6-chloropyridin-3-yl)propan-1-one (B1358015), is treated with ammonia and a suitable reducing agent. researchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com The reaction is versatile and can be adapted for a wide range of substrates. organic-chemistry.org

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Carbonyl Precursor | 1-(6-Chloropyridin-3-yl)propan-1-one | Provides the carbon skeleton |

| Amine Source | Ammonia (NH₃) | Provides the nitrogen atom for the amine group |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Reduces the imine intermediate to an amine |

Catalytic Hydrogenation Approaches (e.g., from nitro or cyano precursors)

Catalytic hydrogenation represents an alternative and often "greener" route to amines. acsgcipr.org This method can involve the reduction of various nitrogen-containing functional groups, such as nitro or cyano groups, to a primary amine using hydrogen gas and a metal catalyst. While direct examples for this compound are not prevalent in the provided search results, the general principle is well-established for nitrile hydrogenation. nih.gov

This pathway would involve starting materials like 1-(6-chloropyridin-3-yl)-1-nitropropane or 2-(6-chloropyridin-3-yl)butanenitrile. The hydrogenation of nitriles can be complex, potentially yielding mixtures of primary, secondary, and tertiary amines. nih.gov However, catalyst design, such as using specific atomically dispersed palladium catalysts, can offer high selectivity towards the desired primary amine under mild conditions. nih.gov

Advanced and Stereoselective Synthetic Approaches

Because this compound contains a stereocenter, controlling its absolute configuration to produce a single enantiomer is often a requirement for pharmaceutical applications. yale.edu

Asymmetric Synthesis Techniques for Enantiomer Control

Asymmetric synthesis aims to produce a chiral compound with a high excess of one enantiomer over the other. nih.gov This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary, such as tert-butanesulfinamide, can be reacted with the precursor ketone to form a chiral N-sulfinyl imine. yale.edu Subsequent reduction of this intermediate occurs with high diastereoselectivity, and the auxiliary can then be cleaved to yield the enantiomerically enriched primary amine. yale.edu

Chiral Catalysts: Asymmetric hydrogenation or transfer hydrogenation of the imine intermediate can be performed using a chiral metal catalyst (e.g., based on iridium or rhodium) with chiral ligands. nih.gov This approach directly generates the chiral amine without the need for an auxiliary.

Biocatalysis: Enzymes, such as imine reductases (IREDs) or transaminases, offer a highly selective and environmentally friendly method for producing chiral amines. nih.govnih.gov An IRED, for example, can catalyze the asymmetric reduction of an imine to a specific enantiomer of the amine with high enantiomeric excess. nih.gov

| Strategy | Description | Key Component |

|---|---|---|

| Chiral Auxiliary | Temporarily incorporates a chiral molecule to direct stereoselective bond formation. | tert-Butanesulfinamide |

| Chiral Catalysis | Uses a chiral catalyst to create a chiral environment for the reaction. | Chiral metal-ligand complexes (e.g., Iridium-based) |

| Biocatalysis | Employs enzymes for highly selective transformations. | Imine Reductases (IREDs), Transaminases |

Applications of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The creation of a specific stereoisomer of this compound is crucial for its intended biological activity. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is paramount. This is often achieved through the use of chiral auxiliaries and catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, general principles of chiral auxiliary-guided synthesis of α-chiral amines can be applied. For instance, a common strategy involves the condensation of a prochiral ketone precursor, 1-(6-chloropyridin-3-yl)propan-1-one, with a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine, often with a hydride reagent, proceeds with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. Finally, hydrogenolysis removes the auxiliary, yielding the desired enantiomerically enriched primary amine.

Another powerful approach is the use of chiral catalysts. These can be metal-based or organocatalysts that create a chiral environment for the reaction to occur, leading to an enantiomeric excess of one product. For the synthesis of chiral pyridines, copper-catalyzed asymmetric alkylation of alkenyl pyridines has shown promise. acs.org In a related context, the development of chiral primary amine-based organocatalysts has emerged as a highly versatile and powerful tool in asymmetric synthesis.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Substrate | Key Transformation | Removal Conditions | Diastereomeric Excess (d.e.) |

| (R/S)-α-Methylbenzylamine | Prochiral ketones/imines | Diastereoselective reduction | Hydrogenolysis (e.g., H₂, Pd/C) | Often >90% |

| Evans Oxazolidinones | N-Acyl derivatives | Diastereoselective alkylation | Hydrolysis or reduction | Typically >95% |

| SAMP/RAMP Hydrazones | Aldehydes/ketones | Diastereoselective alkylation | Ozonolysis or hydrolysis | Often >95% |

Exploration of Novel Synthetic Strategies

Modern organic synthesis continually seeks more efficient and versatile methods. For a molecule like this compound, several novel strategies can be envisioned.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a particularly powerful tool for the functionalization of heterocyclic rings like pyridine (B92270).

In a potential synthesis of this compound, a Suzuki-Miyaura coupling could be employed to construct the carbon skeleton. For instance, a suitably protected 3-boronic acid or ester derivative of pyridine could be coupled with a propyl halide. However, a more plausible approach would involve coupling a 3-halopyridine derivative with a propylboronic acid derivative. Given the target molecule's structure, a retrosynthetic analysis might suggest starting with a 3,6-dihalopyridine. A selective Suzuki-Miyaura coupling at the 3-position with a propylboronic acid derivative, followed by the introduction of the amine functionality, could be a viable route. The reactivity of different halopyridines in Suzuki-Miyaura couplings is well-studied, with the general order of reactivity being I > Br > Cl. This differential reactivity can be exploited for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as pyridine. The presence of the electron-withdrawing nitrogen atom and a halogen substituent makes the pyridine ring susceptible to attack by nucleophiles.

For the synthesis of this compound, an SNAr reaction could be envisioned for the introduction of the propyl-amine side chain. A potential precursor could be 3,6-dichloropyridine. A nucleophile, such as the anion of propan-1-amine or a protected equivalent, could displace one of the chlorine atoms. The regioselectivity of such a reaction would be a critical factor, as nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. However, the specific electronic and steric environment of the substrate can influence the outcome.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines

| Dichloropyridine Isomer | Position of Nucleophilic Attack | Activating/Deactivating Effects |

| 2,6-Dichloropyridine | 2- or 6-position | Strong activation by the nitrogen atom |

| 3,5-Dichloropyridine | Less reactive | No direct activation from the nitrogen atom |

| 2,3-Dichloropyridine | 2-position favored | Activation at the 2-position is stronger |

| 2,5-Dichloropyridine | 2-position favored | Activation at the 2-position is stronger |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Several MCRs are known for the synthesis of highly substituted pyridines.

While a direct MCR for the synthesis of this compound is not immediately apparent from existing literature, the principles of MCRs could be applied to construct a key intermediate. For example, a Hantzsch-type pyridine synthesis could be adapted to incorporate the desired functionalities. This would involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. By carefully choosing the starting materials, it might be possible to assemble a pyridine ring with the chloro and a precursor to the propyl-amine side chain already in place.

Other notable MCRs that could be explored for the synthesis of functionalized pyridines include the Ugi and Passerini reactions. nih.govwikipedia.org These reactions are particularly powerful for generating molecular diversity and could potentially be adapted to create precursors for the target molecule.

Process Optimization and Green Chemistry Considerations in Synthesis

In the context of pharmaceutical manufacturing, the optimization of synthetic routes to improve yield, reduce costs, and minimize environmental impact is of utmost importance. Green chemistry principles provide a framework for designing more sustainable chemical processes.

For the synthesis of this compound, several green chemistry aspects can be considered. The use of catalytic methods, such as palladium-catalyzed couplings and asymmetric catalysis, is inherently greener than stoichiometric reactions as it reduces waste. The choice of solvents is another critical factor. Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of a synthesis.

Process optimization often involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize the yield and purity of the product. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize these parameters. Furthermore, the development of continuous flow processes can offer advantages over traditional batch manufacturing, including improved safety, better heat and mass transfer, and the potential for automation. Researchers at Virginia Commonwealth University have demonstrated a novel and highly efficient mechanism for manufacturing pyridine compounds by incorporating a dehydrating agent, which has led to a significant improvement in yield and a reduction in production costs. vcu.edu

Table 3: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Ideal Value | Relevance to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactants to the product. |

| E-Factor | (Total weight of waste / Weight of product) | 0 | Highlights the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | 1 | Considers the overall mass efficiency of a process, including solvents and reagents. |

| Reaction Mass Efficiency (RME) | (Mass of product / Mass of reactants) x 100% | 100% | A more practical measure of the "greenness" of a reaction. |

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Structural Elucidation and Advanced Characterization of 1 6 Chloropyridin 3 Yl Propan 1 Amine

Spectroscopic Characterization Techniques

The structural confirmation of a novel or synthesized compound relies heavily on the application of various spectroscopic methods. Each technique provides unique insights into the molecular architecture, and when used in concert, they allow for an unambiguous determination of the atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing granular detail about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR, PMR)

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their neighboring protons through spin-spin coupling, and their electronic surroundings. A detailed analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be necessary to assemble the proton framework of the molecule. However, no published ¹H NMR data for 1-(6-Chloropyridin-3-yl)propan-1-amine could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and the nature of their attached functional groups. The absence of any documented ¹³C NMR spectra for this compound prevents this analysis.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY, DEPT-90)

To definitively assign all proton and carbon signals and to establish the complete bonding network, a suite of two-dimensional NMR experiments would be required. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments. Correlation Spectroscopy (COSY) would identify proton-proton coupling networks. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, aiding in stereochemical assignments. Distortionless Enhancement by Polarization Transfer (DEPT-90) would specifically identify CH (methine) carbons. The lack of any 2D NMR data makes a complete and unambiguous structural elucidation impossible.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR, ATR-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the primary amine group, C-H stretching from the alkyl and aromatic portions, C=N and C=C stretching vibrations from the pyridine (B92270) ring, and the C-Cl stretching vibration. Without an experimental spectrum, the presence and exact positions of these characteristic functional group frequencies cannot be confirmed.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a fingerprint for a specific compound. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy (Raman scattering), and the energy difference corresponds to the energy of a vibrational mode in the molecule.

For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its distinct structural components: the 6-chloropyridine ring and the propan-1-amine side chain. Based on studies of pyridine and its derivatives, prominent bands associated with the pyridine ring vibrations, such as ring stretching and breathing modes, would be anticipated. aps.org For instance, pyridine itself shows characteristic Raman shifts for ring stretching and C-H bending modes. aps.org The presence of the chlorine substituent would influence the vibrational frequencies of the ring. Studies on aliphatic chlorine compounds also help in predicting the C-Cl stretching vibrations. nih.gov

Key vibrational modes expected in the Raman spectrum of this compound would include:

Pyridine Ring Vibrations: Stretching and deformation modes of the C-C and C-N bonds within the aromatic ring.

C-Cl Vibration: A characteristic stretching frequency for the carbon-chlorine bond.

Aliphatic C-H Vibrations: Stretching and bending modes from the propyl group.

N-H Vibrations: Stretching and bending modes from the primary amine group.

C-N Vibration: Stretching of the bond connecting the propyl chain to the amine group.

The following table provides a hypothetical representation of key Raman shifts for this compound, based on data from related compounds like 3-aminopyridine (B143674) and other chloropyridines. aps.orgreading.ac.uk

Interactive Data Table: Hypothetical Raman Shifts

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted Intensity |

| Pyridine Ring Breathing | ~1000 - 1050 | Strong |

| C-Cl Stretch | ~600 - 800 | Medium |

| Aliphatic C-H Stretch | ~2850 - 3000 | Strong |

| N-H Stretch (primary amine) | ~3300 - 3500 | Medium |

| C-N Stretch (aliphatic amine) | ~1000 - 1250 | Medium |

Vibrational Circular Dichroism (VCD) for Enantiomeric Differentiation

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since this compound possesses a chiral center at the first carbon of the propane (B168953) chain, it exists as a pair of enantiomers. VCD spectroscopy is a powerful tool for determining the absolute configuration (R or S) of such chiral molecules in solution. springernature.com

The VCD spectrum provides information about the three-dimensional arrangement of atoms in a molecule. The enantiomers of a chiral compound will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign—while their standard infrared absorption spectra are identical. acs.org

For this compound, a VCD analysis would involve measuring the spectra of the individual enantiomers. By comparing the experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of each enantiomer can be unambiguously assigned. researchgate.nethnxb.org.cn This technique is particularly valuable in pharmaceutical and agrochemical research where the biological activity of enantiomers can differ significantly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a molecule from its exact mass. For this compound (C₈H₁₁ClN₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

The fragmentation of primary amines in mass spectrometry often involves characteristic losses. whitman.edu For this compound, common fragmentation pathways would likely include the loss of ammonia (B1221849) (NH₃) and cleavage of the alkyl chain. whitman.edulibretexts.orgnih.gov

Interactive Data Table: Predicted HRMS Data

| Ion Formula | Calculated m/z |

| [C₈H₁₁ClN₂ + H]⁺ | 171.0684 |

| [C₈H₁₁ClN₂ + Na]⁺ | 193.0503 |

| [C₈H₁₁ClN₂ - NH₂]⁺ | 154.0520 |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. acs.org This method is ideal for quantifying trace amounts of a compound in complex mixtures.

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in a sample by an LC column. The separated compound then enters the mass spectrometer, where it is ionized. In the first mass analyzer, the protonated molecule (the precursor ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation would likely be the alpha-cleavage of the C-C bond adjacent to the amine, leading to the loss of an ethyl radical and formation of a stable iminium ion. nih.gov Another expected fragmentation is the loss of the chloropyridinyl moiety. researchgate.netnih.gov This technique provides a highly specific method for both identification and quantification.

Interactive Data Table: Hypothetical LC-MS/MS Parameters

| Parameter | Value |

| Precursor Ion (m/z) | 171.1 |

| Product Ion 1 (m/z) | 144.1 (Loss of C₂H₅) |

| Product Ion 2 (m/z) | 112.0 (Chloropyridine fragment) |

| Collision Energy | Optimized for maximal fragment intensity |

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 6-chloropyridine ring. Pyridine and its derivatives typically exhibit strong absorptions in the UV region. spectrabase.com Based on data for similar compounds like 6-chloronicotinic acid, one would expect absorption bands corresponding to π → π* transitions of the aromatic system. utoronto.ca The presence of the chlorine atom and the aminoalkyl substituent can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. researchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Solvent Dependence |

| π → π | ~260 - 280 | Moderate |

| n → π | ~220 - 240 | High |

X-ray Crystallography and Solid-State Structural Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its covalent structure. For this chiral molecule, it would also reveal the relative stereochemistry if a racemic crystal is analyzed, or the absolute stereochemistry if a crystal of a single enantiomer is studied (often in conjunction with anomalous dispersion effects).

Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which dictate the crystal packing. Studies on related aminopyridine derivatives have shown the importance of such interactions in their crystal structures. researchgate.netimanagerpublications.comnih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Regiochemistry

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This analysis is crucial for establishing the absolute configuration of chiral centers and confirming the regiochemistry of substituents on the pyridine ring.

However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, critical data points that would be derived from such an analysis are currently unavailable.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | Data Not Available |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| R-factor | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Analysis of Molecular Conformations and Rotamers in the Solid State

In the absence of single-crystal X-ray diffraction data, an analysis of the preferred molecular conformations and the orientation of rotatable bonds (rotamers) of this compound in the solid state cannot be performed. Such an analysis would provide insights into the molecule's flexibility and the steric and electronic interactions that govern its shape within a crystal lattice.

Characterization of Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, is fundamental to comprehending the crystal packing and the resulting macroscopic properties of a solid. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify these interactions.

As no crystallographic information is available for this compound, a discussion of its crystal packing motifs and the nature of its intermolecular interactions remains speculative.

Elemental Analysis

Elemental analysis is a foundational technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and stoichiometry.

No published reports containing the experimental elemental analysis data for this compound could be located.

Table 2: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 51.48 | Data Not Available |

| Hydrogen (H) | 5.94 | Data Not Available |

| Chlorine (Cl) | 19.00 | Data Not Available |

| Nitrogen (N) | 15.01 | Data Not Available |

Theoretical values are calculated based on the molecular formula C8H11ClN2.

Other Advanced Analytical Techniques for Structural Confirmation

Molar conductivity measurements are utilized to characterize the electrolytic nature of a compound in solution. This technique can help determine if a compound dissociates into ions. There is currently no available information in the scientific literature regarding the molar conductivity of this compound in any solvent.

Chemical Transformations and Derivatization Strategies for 1 6 Chloropyridin 3 Yl Propan 1 Amine

Reactivity Profiling and Mechanistic Investigations

Understanding the intrinsic reactivity of 1-(6-chloropyridin-3-yl)propan-1-amine is fundamental to designing effective derivatization strategies. The primary amine group serves as a nucleophilic center and is susceptible to oxidation, while the chloropyridine ring can undergo nucleophilic substitution.

The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or hydroxylamines, depending on the oxidizing agent and reaction conditions. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from general principles of amine chemistry. For instance, mild oxidizing agents might convert the primary amine into the corresponding imine, which could be a key intermediate for further reactions. More potent oxidizing agents could potentially lead to the formation of an oxime or nitro group at the expense of the amine functionality.

The primary amine group in this compound is in a reduced state and is generally not susceptible to further reduction. However, other parts of the molecule can be targeted. The chlorine atom on the pyridine (B92270) ring can be removed via catalytic hydrogenation, a process known as hydrodehalogenation. This reaction would typically involve a palladium catalyst (e.g., Pd/C) and a hydrogen source, converting the chloro-substituent to a hydrogen atom, thereby yielding 1-(pyridin-3-yl)propan-1-amine. This transformation can be useful if the chlorine atom is not desired in the final derivative.

The molecule offers two primary sites for substitution reactions: the nitrogen of the amine group and the carbon atom bearing the chlorine on the pyridine ring.

N-Substitution: The primary amine is nucleophilic and can readily react with electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides can be performed to introduce various substituents onto the nitrogen atom, leading to secondary or tertiary amines and amides, respectively.

Pyridine Ring Substitution: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Reactions with various nucleophiles such as amines, alkoxides, or thiols can displace the chloride, providing a direct method to introduce new functional groups onto the aromatic ring.

The primary amine is a versatile functional group that can be converted into numerous other functionalities. ub.eduorganic-chemistry.orgmit.eduscribd.com Beyond the substitution reactions mentioned above, other important interconversions include:

Formation of Amides: Reaction with carboxylic acids (often activated as acyl chlorides or esters) yields stable amide derivatives. This is one of the most common derivatization strategies for primary amines.

Formation of Sulfonamides: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Conversion to Azides: The amine can be converted to an azide (B81097) via diazotization followed by treatment with an azide source, such as sodium azide. vanderbilt.edu This transformation provides a route to other nitrogen-containing compounds. vanderbilt.edu

The table below summarizes potential functional group interconversions of the amine moiety.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Primary Amine | Acyl Chloride / Base | Amide |

| Primary Amine | Sulfonyl Chloride / Base | Sulfonamide |

| Primary Amine | Alkyl Halide | Secondary Amine |

| Primary Amine | NaNO₂, HCl then NaN₃ | Azide |

Synthesis of Novel Derivatives and Analogues

The development of novel derivatives from this compound often leverages its most reactive sites to build molecular complexity.

A cornerstone of derivatization for primary amines is the formation of Schiff bases (or imines). ekb.egnih.gov This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under conditions that facilitate the removal of water. ekb.eg The resulting Schiff base contains a C=N double bond, where the nitrogen atom is connected to the pyridinylpropyl group and the carbon is part of the original carbonyl compound.

The general reaction is as follows: this compound + R-CHO/R₂C=O ⇌ Schiff Base + H₂O

These Schiff bases are valuable in their own right or can serve as intermediates for further transformations. orientjchem.org For example, the reduction of the imine bond yields a stable secondary amine, providing a robust method for N-alkylation. orientjchem.org The choice of the carbonyl compound allows for the introduction of a wide array of substituents, making this a highly modular approach to creating a library of new analogues. anjs.edu.iqnih.gov

The table below illustrates potential Schiff base derivatives formed from this compound and various carbonyl compounds.

| Carbonyl Reactant | IUPAC Name of Schiff Base Product |

| Benzaldehyde | (E)-N-benzylidene-1-(6-chloropyridin-3-yl)propan-1-amine |

| 4-Hydroxybenzaldehyde | (E)-4-(((1-(6-chloropyridin-3-yl)propyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-1-(6-chloropyridin-3-yl)propan-1-amine |

| Salicylaldehyde | (E)-2-(((1-(6-chloropyridin-3-yl)propyl)imino)methyl)phenol |

Amide and Carbamoyl (B1232498) Derivatives through Acylation Reactions

The primary amine group in this compound is a key site for derivatization, readily undergoing acylation reactions to form a variety of amide and carbamoyl derivatives. These transformations are fundamental in organic synthesis for creating compounds with diverse biological activities. mdpi.comucm.es

Amide Synthesis: The formation of an amide bond is one of the most common reactions in medicinal chemistry. mdpi.com The primary amine of the title compound can react with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents, to yield the corresponding N-substituted amides. The reaction conditions are typically mild, and a wide range of functional groups can be tolerated.

Carbamoyl Derivatives (Ureas): The reaction of this compound with isocyanates provides a direct route to N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce urea (B33335) derivatives. organic-chemistry.orgnih.gov Modern methods also utilize carbon dioxide as a C1 building block for urea synthesis under catalytic conditions. nih.gov Urea derivatives are a significant class of compounds in drug discovery due to their ability to form stable hydrogen bonds with biological targets. nih.gov

The table below outlines potential acylation reactions for the synthesis of amide and carbamoyl derivatives.

| Derivative Type | Reagent Class | General Structure of Reagent | Expected Product Structure |

| Amide | Acyl Chloride | R-COCl | |

| Amide | Acid Anhydride | (R-CO)₂O | |

| Amide | Carboxylic Acid + Coupling Agent | R-COOH | |

| Carbamoyl (Urea) | Isocyanate | R-NCO |

Modifications at the Pyridine Ring (e.g., via further coupling reactions)

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold. nih.govnih.govresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the chloropyridine with organoboron compounds (boronic acids or esters). nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position, replacing the chlorine atom.

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the chloropyridine with a terminal alkyne. researchgate.net This modification is valuable for constructing rigid molecular architectures.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with primary or secondary amines in the presence of a palladium catalyst. nih.govresearchgate.net This provides a direct route to 6-aminopyridine derivatives, which are important pharmacophores.

The following table summarizes key coupling reactions for modifying the pyridine ring.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | 6-Aryl/Alkyl-pyridine |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | C-C (sp²-sp) | 6-Alkynyl-pyridine |

| Buchwald-Hartwig Amination | Amine (e.g., R¹R²NH) | Pd catalyst + Ligand + Base | C-N | 6-Amino-pyridine |

Synthesis of Chiral Derivatives and Enantiomers

The propan-1-amine side chain of the title compound contains a stereocenter, meaning it can exist as a pair of enantiomers. The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical and agrochemical industries, as different enantiomers often exhibit different biological activities and metabolic profiles. nih.gov

While specific methods for the asymmetric synthesis of this compound are not extensively documented, several general strategies for preparing chiral amines could be applied:

Asymmetric Hydrogenation: One potential route involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 1-(6-chloropyridin-3-yl)propan-1-one (B1358015). This reaction, catalyzed by a chiral transition metal complex (e.g., Iridium or Rhodium-based), can produce the desired amine with high enantioselectivity. mdpi.comnih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of amines. unipr.it Condensation of the auxiliary with 1-(6-chloropyridin-3-yl)propan-1-one would form a chiral sulfinylimine, which can then be diastereoselectively reduced. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine.

Kinetic Resolution: A racemic mixture of this compound could be resolved through enzymatic kinetic resolution. nih.gov This involves the use of an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. nih.gov

Strategic Use as a Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical fields. beilstein-journals.org The 6-chloro-3-pyridinylmethylamine scaffold is a key component of neonicotinoid insecticides, such as acetamiprid. chemicalbook.comnih.gov This suggests that the title compound, with its extended propyl-amine chain, could serve as a precursor for novel insecticides with potentially different properties.

The versatility of this building block stems from its two distinct reactive sites:

The Primary Amine: This group can be readily functionalized to introduce a wide variety of side chains and pharmacophores through reactions like acylation, alkylation, and reductive amination. This allows for the systematic exploration of structure-activity relationships.

The 6-Chloropyridine Ring: As discussed previously, the chlorine atom can be substituted using a range of cross-coupling reactions, enabling the introduction of diverse functionalities to modulate the electronic and steric properties of the molecule.

This dual functionality allows for a modular approach to library synthesis, where different side chains can be appended to the amine, and various substituents can be introduced onto the pyridine ring, leading to a large number of structurally diverse compounds for biological screening. For instance, it could be a key intermediate in the synthesis of novel anthranilic diamide (B1670390) insecticides, a class of compounds that has shown significant success in pest control.

Computational and Theoretical Studies of 1 6 Chloropyridin 3 Yl Propan 1 Amine

Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts (e.g., using GIAO method):There are no published studies presenting theoretically calculated NMR chemical shifts (¹H and ¹³C) for 1-(6-Chloropyridin-3-yl)propan-1-amine using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

While computational studies exist for structurally related chloropyridine derivatives, these findings cannot be directly extrapolated to this compound without introducing significant inaccuracies. The specific arrangement and nature of the propan-1-amine substituent fundamentally influence the molecule's geometric, electronic, and spectroscopic properties.

This absence of data highlights a potential area for future research. A comprehensive computational study on this compound would be valuable for elucidating its fundamental chemical properties and providing a theoretical framework for its behavior and reactivity. Such research would contribute significantly to the broader understanding of substituted chloropyridine compounds.

Simulated UV-Vis Absorption Wavelengths (e.g., using TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.com This computational approach can predict the ultraviolet-visible (UV-Vis) absorption spectra of a compound by calculating the energies of its electronic transitions. researchgate.netresearchgate.net The simulation of the UV-Vis spectrum provides valuable information about the wavelengths at which the molecule absorbs light, which is directly related to its electronic structure. nih.gov

For a molecule like this compound, a TD-DFT calculation would involve optimizing the ground-state geometry of the molecule and then computing the vertical excitation energies to various excited states. youtube.com The results would indicate the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra can be compared with experimental data to aid in the structural elucidation of the compound. researchgate.net Although specific TD-DFT studies on this compound are not available, this method remains a important tool for characterizing the electronic properties of chloropyridine derivatives and other organic molecules. researchgate.netnih.gov

To illustrate the type of data obtained from such a study, a hypothetical data table is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.50 | 275 | 0.02 |

| S0 → S2 | 5.25 | 236 | 0.15 |

| S0 → S3 | 5.80 | 214 | 0.30 |

Note: The data in this table is hypothetical and serves only to illustrate the typical output of a TD-DFT calculation.

Advanced Molecular Modeling of Interactions (e.g., Molecular Docking for Ligand-Protein Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). studysmarter.co.ukwikipedia.orgwikipedia.org This method is instrumental in drug discovery and design, as it helps to understand and visualize how a potential drug candidate might interact with its biological target at the atomic level. iaanalysis.comnih.gov The process involves sampling various conformations of the ligand within the binding site of the receptor and then scoring these conformations to estimate the binding affinity. nih.gov

In the context of this compound, molecular docking could be employed to investigate its potential interactions with various protein targets. For instance, studies on other 2-chloro-pyridine derivatives have utilized molecular docking to explore their binding models within the active sites of enzymes like telomerase. nih.gov Such simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. iaanalysis.com While specific docking studies for this compound have not been reported, this methodology is a powerful tool for predicting its potential biological activity. nih.gov

An illustrative table of potential interactions that could be identified from a molecular docking study is provided below.

| Interacting Residue of Protein | Type of Interaction with Ligand |

| Aspartic Acid (ASP) 181 | Hydrogen Bond |

| Tyrosine (TYR) 194 | Pi-Pi Stacking |

| Valine (VAL) 107 | Hydrophobic Interaction |

| Serine (SER) 111 | Hydrogen Bond |

Note: This table presents a hypothetical set of interactions to demonstrate the insights gained from molecular docking.

Analytical Methodologies and Purity Assessment for 1 6 Chloropyridin 3 Yl Propan 1 Amine

Chromatographic Techniques for Separation and Analysis

Chromatography is a pivotal tool for the analysis of 1-(6-chloropyridin-3-yl)propan-1-amine, enabling both qualitative and quantitative assessments. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely utilized.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions involving this compound and for preliminary purity evaluation. analyticaltoxicology.com The separation on a TLC plate is based on the differential partitioning of the compound and any impurities between the stationary phase (typically silica (B1680970) gel) and a mobile phase. chemistryhall.com

For aminopyridine derivatives, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent, a moderately polar solvent, and a small amount of a basic modifier is often effective. The basic modifier helps to reduce the tailing of the amine spots on the acidic silica gel. Visualization of the spots can be achieved under UV light (at 254 nm) due to the UV-active pyridine (B92270) ring, or by using chemical staining reagents such as ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.net

Table 1: Illustrative TLC Systems for the Analysis of this compound

| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method |

| Silica Gel 60 F254 | Dichloromethane / Methanol / Triethylamine (90:9:1) | UV (254 nm), Ninhydrin stain |

| Silica Gel 60 F254 | Ethyl Acetate / Hexane / Ammonia (B1221849) (70:25:5) | UV (254 nm), Iodine vapor |

This table is for illustrative purposes. The optimal mobile phase may vary depending on the specific impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the detailed purity analysis and enantiomeric separation of this compound. Given the chiral nature of the molecule, chiral HPLC methods are essential to resolve and quantify the individual enantiomers. mdpi.com

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely successful for the enantioseparation of chiral amines. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the analysis of halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines, which are structurally analogous to the target compound, reversed-phase columns like RP-18 have been used effectively, sometimes with the addition of cyclodextrins to the mobile phase to enhance chiral recognition. nih.gov A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) or triethylamine, to the mobile phase can improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. Detection is commonly performed using a UV detector, leveraging the chromophore of the chloropyridine ring.

Table 2: Exemplar HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development. Optimization of the mobile phase composition and other parameters may be necessary.

Quantitative Spectroscopic Analysis

UV-Visible spectrophotometry can be employed for the quantitative analysis of this compound, particularly for determining the concentration of solutions containing the compound. The presence of the 6-chloropyridine ring system results in characteristic UV absorption.

A derivative spectrophotometric method has been successfully developed for the simultaneous determination of the structurally related neonicotinoid insecticide imidacloprid (B1192907) and its common impurity, 6-chloronicotinic acid. researchgate.netuns.ac.rs This suggests that a similar approach could be viable for the quantification of this compound. The analysis would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating this to its concentration using the Beer-Lambert law. The λmax for 6-chloronicotinic acid has been observed around 270 nm, providing a reasonable starting point for method development for the target analyte. researchgate.net

Development of Specific Analytical Protocols for Research Samples

The development of specific analytical protocols for research samples of this compound is crucial for ensuring the quality and integrity of scientific studies. Such protocols are often developed as part of the synthesis and characterization of new chemical entities in a research setting. researchgate.net

For instance, in the synthesis of novel pyridine derivatives, RP-HPLC methods are developed and validated according to ICH guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net A typical protocol for a research sample of this compound would involve:

Method Development: Initial screening of HPLC columns and mobile phases to achieve adequate separation of the main compound from any starting materials, by-products, or degradation products.

Method Validation: A comprehensive validation study to demonstrate that the analytical method is suitable for its intended purpose. This would include assessing the method's specificity, linearity, range, accuracy, and precision.

Impurity Profiling: Identification and quantification of any impurities present in the research sample. This is often achieved by coupling HPLC with mass spectrometry (LC-MS).

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-Chloropyridin-3-yl)propan-1-amine, and how can reaction yields be improved?

Methodological Answer: Key synthetic strategies involve coupling 6-chloropyridine derivatives with propan-1-amine precursors. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann-type reactions) under mild conditions (35–90°C) are commonly employed, as seen in analogous pyridine-amine syntheses . To enhance yields:

- Catalyst Optimization : Replace CuBr with CuI or Pd-based catalysts to reduce side reactions.

- Solvent Selection : Polar aprotic solvents like DMSO or DMF improve solubility of intermediates.

- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the amine product efficiently .

Reported yields for similar compounds range from 17–35%, highlighting the need for iterative optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with UV detection (λ = 254 nm) can assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential amine vapors and chlorinated byproducts.

- Spill Management : Neutralize spills with dilute HCl (for amines) and adsorbents (e.g., vermiculite) .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the 6-chloro substituent on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloro group activates the pyridine ring at the 2- and 4-positions, directing nucleophilic attack (e.g., SNAr reactions). For example:

- Amine Functionalization : The 3-position amine can undergo alkylation or acylation to introduce diverse substituents.

- Cross-Coupling : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 2-position are feasible, enabling aryl/heteroaryl diversification .

Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies can mitigate low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Stabilization : Protect the amine group with Boc or Fmoc to prevent side reactions during subsequent steps .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points .

Q. How can researchers investigate the biological activity of this compound derivatives?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR libraries due to pyridine’s prevalence in these targets.

- Structure-Activity Relationship (SAR) : Modify the propan-1-amine chain (e.g., cyclopropyl or methylthio groups) to assess binding affinity changes .

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify target interactions .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Q. How does the amine group participate in intermolecular interactions in solid-state or solution-phase studies?

Methodological Answer:

- Hydrogen Bonding : The primary amine forms H-bonds with carbonyl groups (e.g., in co-crystals with carboxylic acids).

- Salt Formation : React with HCl to stabilize the compound as a hydrochloride salt, improving solubility .

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous/DMSO mixtures to predict aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.